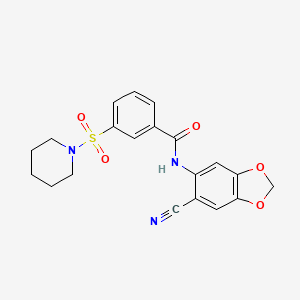![molecular formula C16H22N2O3S B6124999 N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine](/img/structure/B6124999.png)
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine, also known as MPTP, is a synthetic chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound has been used to develop animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of new treatments.
Mechanism of Action
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine is metabolized in the brain to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine are primarily related to its ability to selectively damage dopaminergic neurons in the brain. This damage leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
The advantages of using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine in lab experiments include its ability to selectively damage dopaminergic neurons in the brain, which can be used to develop animal models of Parkinson's disease. This has led to a better understanding of the disease and the development of new treatments.
The limitations of using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine in lab experiments include its toxicity and potential for harm to researchers handling the compound. Additionally, the animal models developed using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine may not fully replicate the symptoms and progression of Parkinson's disease in humans.
Future Directions
For research on N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine include the development of new animal models of Parkinson's disease that more accurately replicate the symptoms and progression of the disease in humans. Additionally, research on the biochemical and physiological effects of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine may lead to the development of new treatments for Parkinson's disease and other neurological disorders.
Synthesis Methods
The synthesis of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine) with ethyl chloroformate and 4-morpholinecarboxylic acid to form the intermediate compound N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine. This intermediate is then reduced with sodium borohydride to yield the final product, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine.
Scientific Research Applications
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This property has been used to develop animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of new treatments. N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine has also been used to study the role of dopamine in other neurological disorders, such as schizophrenia and addiction.
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-5-7-20-8-6-18)11-21-15-3-1-2-13(10-15)17-14-4-9-22-12-14/h1-3,10,14,17H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVFKYBXDXDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC(=CC=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)

![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B6124950.png)
![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)

![N-[2-(dimethylamino)ethyl]-3-fluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6124981.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6124994.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)nicotinamide](/img/structure/B6125007.png)
![2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B6125012.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B6125019.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6125026.png)
![4-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6125037.png)